Reduced Lipophilicity (XLogP3) Compared to Parent 4-Azaindole Scaffold
The target compound exhibits significantly lower lipophilicity (XLogP3-AA = −0.5) compared to the non-oxidized parent scaffold 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile (XLogP3-AA = 0.8), as computed by PubChem [1][2]. This ~1.3 log unit reduction predicts improved aqueous solubility and potentially reduced hERG and CYP450 promiscuity, both critical considerations in lead optimization [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = −0.5 |
| Comparator Or Baseline | 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile (CAS 944937-79-5): XLogP3-AA = 0.8 |
| Quantified Difference | Δ XLogP3 = −1.3 units (lower, more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem (2024 release) |
Why This Matters
Lower lipophilicity is a key parameter for early-stage compound triage; a ΔXLogP3 of −1.3 can translate to meaningful differences in aqueous solubility and off-target liability profiles, guiding procurement for lead-like chemical space exploration.
- [1] PubChem. (2024). 2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile (CID 73012060). National Center for Biotechnology Information. View Source
- [2] PubChem. (2024). 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile (CID 24229257). National Center for Biotechnology Information. View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. (General principle of lipophilicity-driven ADME optimization). View Source
